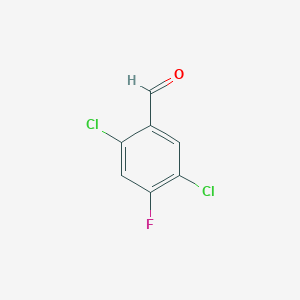

2,5-Dichloro-4-fluorobenzaldehyde

Description

Significance of Halogenated Aromatic Compounds in Organic Synthesis and Medicinal Chemistry

Halogenated aromatic compounds are of paramount importance in the fields of organic synthesis and medicinal chemistry. The presence of a halogen atom on an aromatic ring can profoundly influence a molecule's reactivity, lipophilicity, and metabolic stability. pressbooks.pub In organic synthesis, halogen atoms serve as versatile functional groups that can be readily transformed into other substituents through various cross-coupling reactions, nucleophilic substitutions, and other transformations. researchgate.net This reactivity is fundamental to the construction of complex molecular architectures.

Overview of Benzaldehyde (B42025) Derivatives as Versatile Building Blocks

Benzaldehyde and its derivatives are fundamental building blocks in organic synthesis, prized for the reactivity of the aldehyde functional group. ontosight.aisigmaaldrich.com This group readily undergoes a wide array of chemical transformations, including oxidation, reduction, condensation reactions, and the formation of Schiff bases. ontosight.aiwikipedia.org These reactions provide access to a diverse range of more complex molecules.

The versatility of benzaldehyde derivatives is further expanded by the introduction of various substituents onto the aromatic ring. These substituents can modulate the reactivity of the aldehyde group and introduce new functionalities, allowing for the synthesis of a broad spectrum of compounds with tailored properties for applications in pharmaceuticals, fragrances, and materials science. ontosight.aigoogle.comnbinno.com

Research Rationale and Focus on 2,5-Dichloro-4-fluorobenzaldehyde

Among the vast family of halogenated benzaldehydes, this compound stands out as a compound of significant interest. Its unique substitution pattern, featuring two chlorine atoms and a fluorine atom at specific positions on the benzene (B151609) ring, imparts a distinct set of electronic and steric properties. This specific arrangement of halogens is anticipated to influence its reactivity and potential as a precursor in the synthesis of novel compounds with desirable biological or material properties. The rationale for focusing on this particular molecule stems from the growing demand for highly functionalized and specific building blocks in modern chemical synthesis.

Scope and Objectives of the Academic Investigation

This article aims to provide a comprehensive overview of this compound. The primary objectives are to:

Detail the known synthesis methods for this compound.

Characterize its key chemical and physical properties.

Explore its reactivity and documented applications in scientific research.

Consolidate the available information into a structured and scientifically accurate resource.

This investigation will strictly adhere to the outlined topics, providing a focused and in-depth analysis of this compound based on current scientific literature.

Physicochemical Properties of this compound

The distinct arrangement of halogen atoms on the benzaldehyde core of this compound gives rise to a specific set of physical and chemical characteristics.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₇H₃Cl₂FO |

| Molecular Weight | 193.00 g/mol |

| CAS Number | 19369931 |

Data sourced from PubChem. nih.gov

Synthesis and Manufacturing of this compound

The synthesis of halogenated benzaldehydes can be achieved through various methods, often involving halogenation of a precursor molecule or transformation of existing functional groups. A common approach for producing fluorobenzaldehydes is through a halogen-exchange reaction, where a chlorinated benzaldehyde is treated with a fluoride (B91410) source. wikipedia.orggoogleapis.com For instance, the synthesis of fluorinated benzaldehydes and diphenyl ketones has been achieved through halogen-exchange fluorination in the presence of a phase transfer catalyst, with microwave irradiation significantly enhancing reaction yields and reducing reaction times. scientific.net

Another established method for synthesizing benzaldehyde derivatives involves the formylation of a Grignard reagent. For example, 2,6-dichloro-4-fluorobenzaldehyde (B1424262) has been prepared from 1,3-dichloro-2-fluoro-5-iodobenzene (B2439044) via a Grignard exchange reaction with isopropylmagnesium chloride, followed by formylation with N,N-dimethylformamide. patsnap.com While specific synthesis routes for this compound are not extensively detailed in readily available literature, its preparation would likely follow analogous synthetic strategies, starting from a suitably substituted benzene derivative.

Chemical Reactivity and Important Reactions

The reactivity of this compound is primarily dictated by the aldehyde group and the halogen substituents on the aromatic ring.

Reactions of the Aldehyde Group: The aldehyde functional group is susceptible to nucleophilic attack and can participate in a variety of reactions, including:

Reductive Amination: Halogenated aromatic aldehydes can undergo chemoselective amination with amines, such as dimethylamine, in the presence of a suitable catalyst to form halogenated aromatic amines, which are valuable intermediates in the production of agrochemicals. researchgate.net

Condensation Reactions: The aldehyde group can react with primary amines to form Schiff bases, some of which have shown antimicrobial properties. wikipedia.org

Wittig Reaction: This reaction allows for the conversion of the aldehyde to an alkene, a key step in the synthesis of various complex molecules, including potent inhibitors of enzymes like aldosterone (B195564) synthase. sigmaaldrich.com

Reactions Involving Halogen Substituents: The chlorine and fluorine atoms on the aromatic ring influence the molecule's electronic properties and can serve as sites for further functionalization. The electron-withdrawing nature of the halogens enhances the reactivity of the ring towards certain reagents. wiserpub.com

Applications in Research and Industry

Halogenated benzaldehydes, including structures similar to this compound, are crucial intermediates in several industrial sectors.

Pharmaceutical Synthesis: These compounds are essential building blocks for the synthesis of a wide range of pharmaceuticals. ontosight.aichemimpex.com For example, 2-Chloro-4-fluorobenzaldehyde is a key intermediate in the development of anti-inflammatory and anti-cancer drugs. chemimpex.com The specific halogenation pattern can be critical for the biological activity of the final drug molecule.

Agrochemical Industry: Halogenated aromatic compounds are widely used in the synthesis of pesticides and herbicides. mdpi.comnih.govresearchgate.net The presence and position of halogens can significantly impact the efficacy and selectivity of these agrochemical products.

Materials Science: Halogenated benzaldehydes are also utilized in the field of materials science. For instance, 2-Chloro-4-fluorobenzaldehyde is used in the development of advanced polymers and coatings. chemimpex.com

Structure

3D Structure

Properties

IUPAC Name |

2,5-dichloro-4-fluorobenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl2FO/c8-5-2-7(10)6(9)1-4(5)3-11/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDIABKAXUPDVLF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)F)Cl)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl2FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801291763 | |

| Record name | Benzaldehyde, 2,5-dichloro-4-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801291763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

230642-93-0 | |

| Record name | Benzaldehyde, 2,5-dichloro-4-fluoro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=230642-93-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzaldehyde, 2,5-dichloro-4-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801291763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2,5 Dichloro 4 Fluorobenzaldehyde

Established Synthetic Pathways and Precursors

Traditional methods for synthesizing 2,5-dichloro-4-fluorobenzaldehyde rely on well-understood reactions, including the oxidation of toluene (B28343) derivatives, Grignard reagent-based formylations, and nucleophilic aromatic substitution.

Halogenation and Oxidation Strategies from Substituted Toluenes

A primary route to this compound begins with the corresponding substituted toluene, specifically 2,5-dichloro-4-fluorotoluene. This pathway involves the direct oxidation of the methyl group to an aldehyde. Various oxidizing agents can be employed for this transformation. For instance, benzylic oxidation can be achieved using reagents like potassium peroxysulfate in the presence of a copper(II) sulfate (B86663) catalyst. umich.edu Another common method involves the use of manganese dioxide (MnO₂) in a suitable solvent like dichloromethane (B109758) to facilitate the oxidation of a benzyl (B1604629) alcohol intermediate, which itself can be derived from the toluene precursor. umich.edu

The success of this strategy hinges on the selective oxidation of the methyl group without affecting the sensitive halogen substituents on the aromatic ring. Over-oxidation to the corresponding carboxylic acid is a potential side reaction that must be carefully controlled through the choice of reagents and reaction conditions.

Table 1: Oxidation of Substituted Toluenes

| Precursor | Oxidizing Agent | Catalyst | Solvent | Product |

| 2,5-Dichloro-4-fluorotoluene | Manganese Dioxide (MnO₂) | - | Dichloromethane | This compound |

| 2,5-Dichloro-4-fluorotoluene | Potassium Peroxysulfate | Copper(II) Sulfate | Acetonitrile (B52724)/Water | This compound |

Grignard Reagent-Mediated Formylation Approaches

Grignard reagents offer a versatile method for carbon-carbon bond formation and can be effectively used to introduce an aldehyde group onto an aromatic ring. masterorganicchemistry.com This approach typically starts with a halogenated benzene (B151609) derivative, such as 1-bromo-2,5-dichloro-4-fluorobenzene. This precursor reacts with magnesium metal in an ether solvent, like tetrahydrofuran (B95107) (THF), to form the corresponding Grignard reagent, 2,5-dichloro-4-fluorophenylmagnesium bromide. masterorganicchemistry.comgoogle.com

This highly reactive organometallic intermediate is then treated with a formylating agent. A common and effective choice is N,N-dimethylformamide (DMF). google.com The reaction proceeds through a nucleophilic attack of the Grignard reagent on the carbonyl carbon of DMF, forming a tetrahedral intermediate. Subsequent acidic workup hydrolyzes this intermediate to yield the final product, this compound. youtube.com The yields for this method can be quite good, provided that moisture is rigorously excluded from the reaction environment, as Grignard reagents are highly basic and will react with water. masterorganicchemistry.comyoutube.com

Nucleophilic Aromatic Substitution (SNAr) Routes for Fluorine Incorporation

Nucleophilic aromatic substitution (SNAr) provides a powerful strategy for introducing a fluorine atom onto an aromatic ring, particularly when the ring is activated by electron-withdrawing groups. ebyu.edu.trnih.gov In a potential synthesis for this compound, one could start with a precursor like 2,4,5-trichlorobenzaldehyde.

In this scenario, the chlorine atom at the 4-position is the target for substitution by a fluoride (B91410) ion. The reaction is typically carried out using a fluoride salt, such as potassium fluoride (KF) or cesium fluoride (CsF), in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) or sulfolane (B150427) at elevated temperatures. google.com The presence of the aldehyde group and the other two chlorine atoms activates the ring towards nucleophilic attack. ebyu.edu.tr Phase-transfer catalysts, such as quaternary ammonium (B1175870) or phosphonium (B103445) salts, can be employed to enhance the solubility and reactivity of the fluoride salt, often leading to improved yields and milder reaction conditions. google.comnih.gov The success of this method depends on the relative reactivity of the different chlorine atoms on the ring and the ability to selectively substitute the one at the desired position.

Advanced Synthetic Approaches and Process Optimization for this compound

To improve efficiency, selectivity, and environmental sustainability, more advanced synthetic methods are being developed. These include catalytic oxidations and modified formylation reactions.

Catalytic Oxidation Methods for Selective Benzaldehyde (B42025) Formation

Building upon the oxidation strategies from toluene precursors, advanced methods employ sophisticated catalyst systems to achieve higher selectivity for the benzaldehyde product, minimizing the formation of the benzoic acid byproduct. researchgate.net Catalytic oxidation of chlorotoluene derivatives has been shown to be effective using systems such as cobalt-manganese composite oxides with oxygen as the oxidant. researchgate.net

Another modern approach involves using metal-organic frameworks (MOFs), such as cobalt-based zeolitic imidazolate frameworks (Co-ZIFs), as catalysts. nih.gov These catalysts, often used in conjunction with an initiator like N-hydroxyphthalimide (NHPI), can selectively oxidize toluenes to benzaldehydes under mild conditions. nih.gov The high surface area and tunable nature of these catalysts contribute to their high efficiency and stability, making them suitable for recyclable use in industrial processes. nih.govresearchgate.net

Table 2: Comparison of Catalytic Oxidation Systems

| Catalyst System | Precursor | Oxidant | Key Advantages |

| (Co,Mn)(Co,Mn)₂O₄ | o-Chlorotoluene | O₂ | High selectivity, use of green oxidant. researchgate.net |

| Co-ZIF / NHPI | Toluene | O₂ | Mild reaction conditions, high catalyst stability and reusability. nih.gov |

Modified Vilsmeier-Haack Reactions

The Vilsmeier-Haack reaction is a classic method for formylating electron-rich aromatic compounds. organic-chemistry.orgwikipedia.org The standard reagent is generated in situ from N,N-dimethylformamide (DMF) and a chlorinating agent like phosphorus oxychloride (POCl₃) or oxalyl chloride. wikipedia.orggoogle.com However, the direct formylation of deactivated or moderately activated aromatic rings, such as 1,4-dichloro-2-fluorobenzene, can be challenging with the standard Vilsmeier-Haack conditions. jst.go.jp

Modifications to the reaction can enhance its applicability for such substrates. This can involve using stronger Lewis acids to increase the electrophilicity of the formylating agent or employing alternative formylating reagents altogether. jst.go.jp For instance, the use of dichloromethyl alkyl ethers mediated by strong Lewis acids like titanium tetrachloride (TiCl₄) has been shown to be a powerful tool for the formylation of less reactive aromatic compounds. jst.go.jp Another strategy involves altering the solvent and temperature; for example, using acetonitrile as a solvent at low temperatures has been shown to improve yields and purity in the formylation of resorcinol, a similarly challenging substrate. google.com These modified approaches are crucial for expanding the scope of the Vilsmeier-Haack reaction to include the synthesis of polysubstituted benzaldehydes like this compound from their corresponding benzene precursors. researchgate.net

Regioselective Synthesis and Isomer Control

The precise placement of the formyl group on the 1,4-dichloro-2-fluorobenzene ring is the cornerstone of a successful synthesis of this compound. This is a matter of controlling the regioselectivity of the reaction. In electrophilic aromatic substitution reactions, such as formylation, the existing substituents on the benzene ring dictate the position of the incoming group.

The substituents on the precursor, 1,4-dichloro-2-fluorobenzene, are two chlorine atoms and one fluorine atom. Both chlorine and fluorine are halogens and are considered deactivating groups, meaning they make the aromatic ring less reactive towards electrophiles compared to benzene. However, they are also ortho-, para-directing. This means they direct the incoming electrophile to the positions adjacent (ortho) or opposite (para) to themselves.

In the case of 1,4-dichloro-2-fluorobenzene, the potential positions for formylation are C3, C5, and C6. The fluorine atom at C2 will direct incoming electrophiles to its ortho (C3) and para (C5) positions. The chlorine atom at C1 directs to its ortho (C2, occupied) and para (C4, occupied) positions. The chlorine at C4 directs to its ortho positions (C3 and C5). Therefore, the positions most activated for substitution are C3 and C5. The challenge lies in selectively introducing the formyl group at the C5 position to yield this compound, while minimizing the formation of the 3,4-dichloro-2-fluorobenzaldehyde (B3027615) isomer.

Achieving this level of isomer control often involves a careful selection of the formylation method and optimization of reaction conditions. For instance, the steric bulk of the formylating agent can play a crucial role. A larger, more sterically hindered electrophile may preferentially attack the less hindered C5 position.

Two common formylation methods are the Vilsmeier-Haack and Gattermann-Koch reactions. The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, typically generated from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). organic-chemistry.orgwikipedia.orgchemistrysteps.com The Gattermann-Koch reaction, on the other hand, uses carbon monoxide and hydrochloric acid in the presence of a Lewis acid catalyst like aluminum chloride. wikipedia.orgbyjus.comyoutube.com The choice between these methods can influence the isomeric ratio of the products.

| Formylation Method | Typical Reagents | Potential for Isomer Control |

| Vilsmeier-Haack | DMF, POCl₃ | The steric bulk of the Vilsmeier reagent can be tuned to favor substitution at the less hindered position. |

| Gattermann-Koch | CO, HCl, AlCl₃ | The choice of Lewis acid and reaction conditions can influence the regioselectivity. |

| Ortho-lithiation | n-BuLi, TMEDA, DMF | Directed metalation can provide high regioselectivity by deprotonating a specific site before introducing the formyl group. researchgate.net |

Green Chemistry Principles and Sustainable Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net The synthesis of this compound can be made more sustainable by considering these principles.

Exploration of Environmentally Benign Reagents and Solvents

A key aspect of green chemistry is the use of safer chemicals. In the context of synthesizing this compound, this can be applied to both the formylation of 1,4-dichloro-2-fluorobenzene and the alternative route of oxidizing 2,5-dichloro-4-fluorotoluene.

For the oxidation of a toluene precursor, traditional methods often employ heavy metal oxidants which are toxic and generate hazardous waste. A greener alternative is the use of hydrogen peroxide (H₂O₂) as an oxidant, as its only byproduct is water. researchgate.net Catalytic systems can be employed to activate the hydrogen peroxide, further enhancing the green credentials of the process.

The choice of solvent is also critical. Many organic solvents are volatile, flammable, and toxic. researchgate.net Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. matanginicollege.ac.in Research has shown that some oxidation reactions of toluene derivatives can be effectively carried out in aqueous media, sometimes in a biphasic system where the organic substrate and the aqueous oxidant phase are in contact. researchgate.netuniroma1.it Ionic liquids, which are salts with low melting points, are also being explored as recyclable and less volatile alternatives to traditional organic solvents. researchgate.net

| Green Approach | Conventional Counterpart | Environmental Benefit |

| Hydrogen Peroxide (H₂O₂) Oxidant | Heavy metal oxidants (e.g., KMnO₄, CrO₃) | Byproduct is water; avoids toxic metal waste. |

| Water as Solvent | Chlorinated or aromatic solvents | Non-toxic, non-flammable, readily available. |

| Ionic Liquids | Volatile organic solvents | Low volatility reduces air pollution; potential for recycling. |

Efficiency Enhancements in Synthesis (e.g., Microwave Irradiation)

Another principle of green chemistry is the efficient use of energy. Microwave-assisted synthesis has emerged as a powerful tool to enhance reaction rates, often leading to significantly shorter reaction times and, consequently, reduced energy consumption compared to conventional heating methods. researchgate.netrasayanjournal.co.in

Microwave irradiation can be applied to the synthesis of this compound through several routes. For example, the oxidation of 2,5-dichloro-4-fluorotoluene can be accelerated under microwave conditions. researchgate.netresearchgate.net Studies on the oxidation of toluene and its derivatives have demonstrated that microwave heating can lead to high yields of the corresponding benzaldehyde in a fraction of the time required for conventional heating. matanginicollege.ac.inrasayanjournal.co.in For instance, the oxidation of toluene with KMnO₄ under microwave irradiation can be completed in minutes, whereas conventional refluxing can take several hours. matanginicollege.ac.in

The application of microwave energy can also be beneficial in formylation reactions, potentially leading to improved yields and reduced side product formation. The focused heating provided by microwaves can lead to a more uniform temperature distribution within the reaction mixture, which can enhance selectivity. wikipedia.org

| Synthesis Step | Conventional Method | Microwave-Assisted Method | Advantages of Microwave Assistance |

| Oxidation of Toluene Derivative | Several hours of refluxing | Minutes of irradiation | Drastically reduced reaction time, energy savings, potentially higher yields. matanginicollege.ac.inrasayanjournal.co.in |

| Formylation Reaction | Hours of stirring at elevated temperatures | Shorter reaction times at controlled temperatures | Faster reaction rates, improved energy efficiency, potential for enhanced selectivity. wikipedia.org |

By integrating these green chemistry principles, the synthesis of this compound can be made not only more efficient but also more environmentally responsible.

Chemical Reactivity and Mechanistic Studies of 2,5 Dichloro 4 Fluorobenzaldehyde

Electrophilic Nature of the Aldehyde Moiety

The aldehyde group (-CHO) in 2,5-dichloro-4-fluorobenzaldehyde is inherently electrophilic due to the polarization of the carbon-oxygen double bond. The oxygen atom, being more electronegative, draws electron density from the carbonyl carbon, rendering it electron-deficient and susceptible to attack by nucleophiles. This electrophilicity is further intensified by the strong negative inductive (-I) and mesomeric (-M) effects of the halogen atoms attached to the benzene (B151609) ring. These electron-withdrawing substituents pull electron density away from the aldehyde group, increasing the partial positive charge on the carbonyl carbon and enhancing its reactivity towards nucleophiles.

The primary reaction pathway for the aldehyde group is nucleophilic addition. In this two-step mechanism, a nucleophile first attacks the electrophilic carbonyl carbon, breaking the pi (π) bond and forming a tetrahedral intermediate known as an alkoxide. youtube.com In the second step, this intermediate is protonated, typically by a weak acid or the solvent, to yield an alcohol. youtube.com

Common nucleophiles that react with aldehydes include Grignard reagents, organolithium compounds, hydrides (from reagents like NaBH₄), and cyanides. For this compound, these reactions proceed readily, converting the aldehyde into a secondary alcohol or a cyanohydrin, respectively, while leaving the halogenated aromatic ring intact under appropriate conditions.

Condensation reactions are a subclass of nucleophilic addition reactions where the initial addition is followed by the elimination of a small molecule, usually water.

Schiff Base Formation: this compound readily reacts with primary amines to form imines, commonly known as Schiff bases. The reaction is initiated by the nucleophilic attack of the amine on the carbonyl carbon. nih.gov Subsequent proton transfer and dehydration lead to the formation of the characteristic carbon-nitrogen double bond (-C=N-) of the imine. nih.govjetir.org These reactions are often catalyzed by a small amount of acid. The resulting Schiff bases are important intermediates in the synthesis of various heterocyclic compounds and have applications in medicinal chemistry. wikipedia.orgscience.gov

Knoevenagel Condensation: This reaction involves the condensation of an aldehyde with a compound containing an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups), such as malonic acid, malononitrile, or ethyl acetoacetate. wikipedia.org The reaction is typically catalyzed by a weak base like piperidine (B6355638) or an amine salt. sphinxsai.com The base deprotonates the active methylene compound to generate a carbanion (enolate), which then acts as a nucleophile, attacking the carbonyl carbon of this compound. wikipedia.org Subsequent dehydration yields a new carbon-carbon double bond, typically producing an α,β-unsaturated product. wikipedia.orgnih.gov

Table 1: Examples of Condensation Reactions with Analogous Benzaldehydes

| Aldehyde | Reagent | Catalyst | Product Type | Reference |

| Fluorobenzaldehydes | Malonodinitrile | Piperidine | (Fluorobenzylidene)malononitrile | beilstein-journals.org |

| 2-Methoxybenzaldehyde | Thiobarbituric acid | Piperidine | Enone | wikipedia.org |

| 4-Fluorobenzaldehyde (B137897) | β-Ketonitriles | Secondary Cyclic Amines | α-Arylidenenitrile | mdpi.com |

| 5-Substituted Furan-2-carboxaldehyde | Creatinine | Piperidine | Furfurylidene Imidazol-4-one | sphinxsai.com |

| 4-Nitrobenzaldehyde | 5-chloro-anthranilic acid | - | Schiff Base | nih.gov |

Reactivity of Halogen Substituents in this compound

The halogen atoms on the aromatic ring can be replaced by various nucleophiles through a process known as Nucleophilic Aromatic Substitution (SNAr).

The SNAr mechanism is characteristic of aryl halides that are "activated" by the presence of strong electron-withdrawing groups positioned ortho and/or para to the leaving group (the halogen). libretexts.orgmasterorganicchemistry.com In this compound, the aldehyde group (-CHO) and the halogens themselves serve as activating groups. The reaction proceeds via a two-step addition-elimination mechanism:

Addition: A strong nucleophile attacks the carbon atom bearing the halogen, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. libretexts.org The aromaticity of the ring is temporarily lost.

Elimination: The leaving group (halide ion) is expelled, and the aromaticity of the ring is restored, resulting in the substituted product.

The rate-determining step is typically the formation of the stabilized Meisenheimer complex. masterorganicchemistry.com The presence of electron-withdrawing groups is crucial as they delocalize the negative charge of the intermediate, lowering the activation energy for its formation. libretexts.orgmasterorganicchemistry.com

The regioselectivity of the SNAr reaction on this compound is dictated by the position of the halogens relative to the powerful activating aldehyde group.

Fluorine at C4 (para): The fluorine atom is positioned para to the aldehyde group. This is an ideal position for activation, as the negative charge of the Meisenheimer complex can be delocalized onto the oxygen atom of the aldehyde group, providing significant stabilization. libretexts.org

Chlorine at C2 (ortho): The chlorine atom at the C2 position is ortho to the aldehyde group. This position is also strongly activated, allowing for effective resonance stabilization of the anionic intermediate.

Chlorine at C5 (meta): The chlorine atom at the C5 position is meta to the aldehyde group. Electron-withdrawing groups in the meta position have a much smaller activating effect because they cannot directly participate in the resonance stabilization of the Meisenheimer complex. libretexts.org

Furthermore, in SNAr reactions, fluorine is generally the best leaving group among the halogens (F > Cl > Br > I). This is because the highly electronegative fluorine atom strongly polarizes the C-F bond, making the carbon atom more electrophilic and susceptible to nucleophilic attack, which is the rate-determining step. masterorganicchemistry.comreddit.com

Given these factors, nucleophilic attack is most likely to occur at the C4 position, leading to the substitution of the fluorine atom. Reaction at the C2 position to displace chlorine is a secondary possibility, while substitution at the C5 position is highly unlikely.

Table 2: Influence of Substituent Position on SNAr Reactivity

| Position Relative to Activating Group | Effect on Meisenheimer Complex | Reactivity | Halogen in this compound |

| Ortho | Strong stabilization via resonance | High | Chlorine (C2) |

| Para | Strong stabilization via resonance | High | Fluorine (C4) |

| Meta | Weak stabilization via induction | Low | Chlorine (C5) |

Specific Reaction Pathways and Cascade Transformations

The dual reactivity of this compound allows for the design of specific multi-step or one-pot cascade reactions. A cascade reaction is a process where the product of an initial reaction becomes the substrate for a subsequent transformation.

A plausible and synthetically useful cascade pathway involves an initial condensation reaction at the aldehyde, followed by a nucleophilic aromatic substitution. For example, a Knoevenagel condensation of this compound with a β-ketonitrile would first occur. mdpi.com The resulting α,β-unsaturated nitrile product contains an even more powerful electron-withdrawing group (the arylidenenitrile moiety) than the original aldehyde. This enhanced activation further facilitates the subsequent SNAr reaction. mdpi.com Adding a suitable nucleophile (e.g., a secondary amine like morpholine (B109124) or piperidine) can then lead to the selective displacement of the highly activated fluorine atom at the C4 position. mdpi.comnih.gov This type of sequential reaction is highly efficient for building molecular complexity from simple starting materials in a single pot. mdpi.com

Multi-Component Condensation Reactions

Multi-component reactions (MCRs) are powerful tools in organic synthesis, allowing the formation of complex molecules from three or more starting materials in a single step. Halogenated benzaldehydes are common substrates in these reactions. While specific studies on this compound in MCRs are not extensively detailed in the provided literature, its reactivity can be inferred from similar reactions involving substituted benzaldehydes.

A common pathway in MCRs involves an initial Knoevenagel condensation. mdpi.comnih.govnih.gov This reaction typically occurs between an aldehyde and a compound with an active methylene group (e.g., malononitrile, ethyl acetoacetate), often catalyzed by a base. The strong electron-withdrawing nature of the two chlorine and one fluorine substituents on this compound makes its carbonyl carbon highly electrophilic, thus facilitating this initial condensation step.

Following the Knoevenagel condensation, the resulting α,β-unsaturated intermediate can undergo further reactions, such as a Michael addition or a cyclization, to build molecular complexity. nih.govnih.gov For example, in the Hantzsch dihydropyridine (B1217469) synthesis, an aldehyde condenses with two equivalents of a β-ketoester and an ammonia (B1221849) source. nih.gov The reaction is understood to proceed through a Knoevenagel condensation followed by a Michael addition. nih.gov

The general mechanism for such a reaction involving this compound would likely proceed as follows:

Knoevenagel Condensation: Reaction of this compound with an active methylene compound.

Michael Addition: The intermediate formed then reacts with a second nucleophile. nih.gov

Cyclization and Dehydration: Subsequent intramolecular reactions lead to the final heterocyclic product.

The table below illustrates a hypothetical multi-component reaction involving this compound.

| Reaction Type | Component 1 | Component 2 | Component 3 | Potential Product Class |

| Hantzsch-type Reaction | This compound | Ethyl acetoacetate | Ammonium (B1175870) acetate | Dihydropyridines |

| Biginelli-type Reaction | This compound | Ethyl acetoacetate | Urea (B33335) or Thiourea (B124793) | Dihydropyrimidinones |

Oxidation and Reduction Chemistry of Halogenated Benzaldehydes

The aldehyde functional group of this compound can readily undergo both oxidation and reduction.

Oxidation: Aromatic aldehydes are typically oxidized to their corresponding carboxylic acids. misericordia.edu This transformation can be achieved using a variety of oxidizing agents. Historically, strong oxidants based on hexavalent chromium (CrO₃, K₂Cr₂O₇) or manganese (KMnO₄) have been used. misericordia.edu However, due to their toxicity, greener alternatives are now preferred. One such method involves using atmospheric oxygen in the presence of an N-heterocyclic carbene (NHC) catalyst. misericordia.edu Another approach is the use of amine oxides, such as pyridine (B92270) N-oxide, which can effectively oxidize benzaldehydes under mild conditions. nih.gov

For this compound, oxidation would yield 2,5-dichloro-4-fluorobenzoic acid . The reaction is generally robust and high-yielding.

Reduction: Aldehydes are readily reduced to primary alcohols. This is commonly accomplished using hydride-donating reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). The reaction involves the nucleophilic addition of a hydride ion to the electrophilic carbonyl carbon. Subsequent protonation of the resulting alkoxide yields the primary alcohol.

In the case of this compound, reduction yields (2,5-dichloro-4-fluorophenyl)methanol . This reaction is typically efficient and selective for the carbonyl group, leaving the carbon-halogen bonds intact.

The table below summarizes the primary oxidation and reduction products of this compound.

| Starting Material | Transformation | Reagent Example | Product |

| This compound | Oxidation | KMnO₄ or Air/Catalyst | 2,5-dichloro-4-fluorobenzoic acid |

| This compound | Reduction | NaBH₄ | (2,5-dichloro-4-fluorophenyl)methanol |

Reaction Mechanism Elucidation and Kinetic Studies

Understanding the reaction mechanisms for this compound provides insight into its reactivity and allows for the prediction and control of reaction outcomes.

Transition State Analysis

A transition state is a high-energy, short-lived configuration of atoms that occurs during a chemical reaction as reactants are converted into products. masterorganicchemistry.com It represents the point of maximum energy along the reaction coordinate and cannot be isolated. masterorganicchemistry.com The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate. masterorganicchemistry.com

For reactions involving this compound, the structure and energy of the transition state are key.

In Nucleophilic Addition (e.g., Reduction by NaBH₄): The reaction proceeds through a transition state where the hydride ion is partially bonded to the carbonyl carbon, and the C=O double bond is partially broken, with a negative charge developing on the oxygen atom. The strong electron-withdrawing effects of the chloro and fluoro substituents make the carbonyl carbon highly electrophilic, which can lower the energy of this transition state and increase the reaction rate compared to unsubstituted benzaldehyde (B42025).

In Knoevenagel Condensation: The rate-determining step is often the nucleophilic attack of the enolate (from the active methylene compound) on the carbonyl carbon. The transition state involves the partial formation of a new carbon-carbon bond. Again, the electron-deficient nature of the aromatic ring in this compound would stabilize the developing negative charge on the carbonyl oxygen in the transition state, thus accelerating the reaction. Computational studies on similar aldehydes have helped identify the geometries of such transition states. researchgate.netresearchgate.net

Role of Electronic and Steric Effects on Reaction Outcomes

The chemical behavior of this compound is a direct consequence of the interplay between electronic and steric effects imparted by its halogen substituents.

Electronic Effects: All three halogen atoms (two chlorine, one fluorine) are strongly electron-withdrawing through the inductive effect (-I effect). This effect dominates their interaction with the benzene ring.

Increased Reactivity: The primary consequence is a significant decrease in electron density at the carbonyl carbon. This makes the aldehyde group much more electrophilic and therefore more reactive towards nucleophiles than benzaldehyde itself. This accelerates reactions like condensation, addition, and reduction. youtube.com

Acidity of Benzylic Protons: While the aldehyde itself has no benzylic protons, in related starting materials like a substituted toluene (B28343) used to synthesize the aldehyde, the electron-withdrawing groups would increase the acidity of the benzylic protons, facilitating initial functionalization steps.

Steric Effects: The chlorine atom at position 2 (ortho to the aldehyde group) creates significant steric hindrance around the reaction center.

Reduced Reaction Rates: This steric bulk can impede the approach of large or bulky nucleophiles to the carbonyl carbon, potentially slowing down the reaction rate compared to a less hindered aldehyde like 4-fluorobenzaldehyde.

Diastereoselectivity: In reactions that create a new chiral center at the carbonyl carbon, the ortho-chloro group can influence the stereochemical outcome. The nucleophile may preferentially attack from the less hindered face of the aldehyde, leading to a specific diastereomer. This is a key consideration in stereocontrolled synthesis. researchgate.net

The following table summarizes the competing effects of the substituents on the reactivity of the aldehyde group.

| Effect | Substituent | Influence on Carbonyl Group | Consequence |

| Electronic | -F (para), -Cl (meta), -Cl (ortho) | Strong inductive electron withdrawal (-I) | Increases electrophilicity and reactivity |

| Steric | -Cl (ortho) | Hinders the path of incoming nucleophiles | Decreases reaction rate with bulky reagents; can induce stereoselectivity |

Derivatization and Functionalization Strategies Utilizing 2,5 Dichloro 4 Fluorobenzaldehyde

Formation of Imines, Oximes, and Related Nitrogen-Containing Derivatives

The aldehyde functional group of 2,5-dichloro-4-fluorobenzaldehyde readily undergoes condensation reactions with primary amines to form imines, also known as Schiff bases. This reaction is fundamental in the synthesis of various biologically active compounds and ligands. For instance, the reaction with substituted anilines, often carried out in solvents like n-hexane or ethanol, leads to the formation of N-aryl imines. nih.gov The presence of magnesium sulfate (B86663) (MgSO4) can be used as a dehydrating agent to drive the reaction to completion. nih.gov Mechanochemical methods, which involve solvent-free grinding, have also emerged as an environmentally friendly approach to synthesize fluorinated imines with high yields. nih.gov

Similarly, reaction with hydroxylamine (B1172632) or its salts yields the corresponding oxime. These nitrogen-containing derivatives are not just final products but often serve as intermediates for further synthetic elaborations, including reduction to amines or participation in cycloaddition reactions. The synthesis of thiosemicarbazones, through the reaction with thiosemicarbazide (B42300) derivatives, is another important derivatization, creating compounds that are investigated for their pharmacological potential. nih.gov

Table 1: Examples of Imine and Thiosemicarbazone Synthesis

| Reactant | Product Type | Reaction Conditions | Reference |

|---|---|---|---|

| Piperidine (B6355638) & 4-fluorobenzaldehyde (B137897) (precursor) | 4-Piperidinyl-benzaldehyde | Anhydrous K2CO3, DMF, 90°C, 12h | nih.gov |

| 4-Piperidinyl-benzaldehyde & Thiosemicarbazides | Thiosemicarbazones | - | nih.gov |

| ortho-Fluorobenzaldehyde & para-Fluoroaniline | Imine | n-Hexane, MgSO4, 2h | nih.gov |

Synthesis of Chalcones and Other α,β-Unsaturated Carbonyl Compounds

Chalcones, which are 1,3-diaryl-2-propen-1-ones, represent a significant class of compounds synthesized from this compound. The most common method for their preparation is the Claisen-Schmidt condensation, an aldol (B89426) condensation between a substituted benzaldehyde (B42025) and an acetophenone (B1666503) or another suitable ketone. saudijournals.comnih.gov This reaction is typically base-catalyzed, using strong bases like potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH) in an alcoholic solvent. nih.gov Acid catalysts can also be employed, which can be advantageous when dealing with hydroxyl-group-containing reactants. saudijournals.com

The reaction involves the formation of a nucleophilic enolate from the ketone, which then attacks the electrophilic carbonyl carbon of this compound. Subsequent dehydration of the resulting β-hydroxy ketone readily yields the α,β-unsaturated chalcone (B49325). magritek.com These compounds are valuable as intermediates in the synthesis of flavonoids and various heterocyclic systems. nih.gov Solvent-free methods, such as grinding reactants with solid NaOH, have also been developed as a greener alternative to traditional solvent-based syntheses. rsc.orgjetir.org

Table 2: Claisen-Schmidt Condensation for Chalcone Synthesis

| Aldehyde | Ketone | Catalyst/Base | Solvent | Outcome | Reference |

|---|---|---|---|---|---|

| Benzaldehyde derivative | Acetophenone derivative | 40% NaOH | Ethyl alcohol | Chalcone derivatives (13-29) | nih.gov |

| Hydroxyacetophenone | Benzaldehyde derivative | 50% KOH | - | Chalcones (53-56), 93-97% yield | nih.gov |

| 4-Fluorobenzaldehyde | Acetone | NaOH | Ethanol | Intermediate (4-(4-fluorophenyl)-3-buten-2-one) and final product | magritek.commagritek.com |

Heterocyclic Ring System Formation

The reactivity of this compound makes it a key precursor for the synthesis of a diverse range of heterocyclic compounds, which are central to many areas of pharmaceutical and agrochemical research.

A prominent application of this compound is in the Biginelli reaction, a one-pot multicomponent reaction that produces 3,4-dihydropyrimidin-2(1H)-ones (DHPMs). wikipedia.orgresearchgate.net This acid-catalyzed reaction involves the condensation of the aldehyde, a β-ketoester (like ethyl acetoacetate), and urea (B33335) or thiourea (B124793). wikipedia.orgorganic-chemistry.org The resulting dihydropyrimidine (B8664642) core can be further modified. For example, DHPMs synthesized using fluorinated benzaldehydes can undergo post-condensation modifications like Suzuki coupling to introduce biaryl functionalities. nih.gov The use of catalysts such as Yb(OTf)3 or InCl3 can improve reaction yields and shorten reaction times, often under solvent-free conditions. organic-chemistry.org The reaction mechanism is believed to proceed through an iminium intermediate formed from the aldehyde and urea, which then reacts with the β-ketoester enol, followed by cyclization and dehydration. wikipedia.orgorganic-chemistry.org

From a related starting material, 5-fluorouracil, 2,4-dichloro-5-fluoropyrimidine (B19854) can be synthesized. google.comchemicalbook.com This dihalopyrimidine is a crucial intermediate for creating a variety of substituted pyrimidines through nucleophilic substitution reactions, for instance, in the synthesis of kinase inhibitors. sigmaaldrich.com

This compound is a valuable synthon for constructing thiazole (B1198619) rings and other sulfur-containing heterocycles. mdpi.comdntb.gov.ua The Hantzsch thiazole synthesis is a classic method, involving the condensation of an α-haloketone with a thioamide. nih.gov While not directly using the aldehyde, derivatives of it are key. More direct routes involve multicomponent reactions. For example, thiazolo[5,4-d]thiazoles can be synthesized by condensing an aromatic aldehyde with dithiooxamide, sometimes in greener solvent systems like deep eutectic solvents. mdpi.com

The aldehyde can also be used to build precursors for thiazole synthesis. For instance, α-brominated chalcones derived from this compound can react with thiourea or thioamides to form 2-aminothiazoles or other substituted thiazoles. nih.gov Various modern synthetic protocols, including microwave-assisted and catalyst-free methods, have been developed to improve the efficiency and environmental friendliness of thiazole synthesis. bepls.comorganic-chemistry.org

The construction of complex, three-dimensional molecular architectures such as spiro[pyrrolidinoxindoles] can be achieved using derivatives of this compound. A key reaction for this is the 1,3-dipolar cycloaddition. wikipedia.org In this process, an azomethine ylide, typically generated in situ from the condensation of an isatin (B1672199) derivative and an amino acid, acts as the 1,3-dipole.

A chalcone derived from this compound can serve as the dipolarophile. organic-chemistry.org The [3+2] cycloaddition between the azomethine ylide and the electron-deficient double bond of the chalcone leads to the formation of a highly substituted five-membered pyrrolidine (B122466) ring, spiro-fused to the oxindole (B195798) core. wikipedia.orgorganic-chemistry.org This powerful reaction allows for the stereoselective synthesis of complex heterocyclic systems, which are of significant interest in drug discovery due to their rigid and defined three-dimensional shapes. organic-chemistry.org

Applications in Polymer and Materials Chemistry (e.g., Fluorinated Aromatic Polymers)

The incorporation of fluorine atoms into polymers can significantly enhance their properties, including thermal stability, chemical resistance, and specific optical or electronic characteristics. This compound can serve as a monomer or a precursor to monomers for the synthesis of fluorinated aromatic polymers.

For example, the aldehyde can be used to synthesize larger, more complex monomers containing the dichlorofluorophenyl moiety. These monomers can then be subjected to polymerization reactions, such as polycondensation or transition metal-catalyzed cross-coupling reactions, to form high-performance polymers. The presence of the fluorine and chlorine atoms can influence the polymer's solubility, processability, and final material properties. For instance, fluorinated thiazole-containing polymers have been investigated for use as membrane materials. mdpi.com The aldehyde functionality allows for its incorporation into various polymer backbones, including polyimides, polyamides, and poly(arylene ether)s, leading to materials with tailored properties for advanced applications.

Analytical Derivatization for Trace Analysis and Characterization of this compound

The quantitative analysis of trace levels of this compound, a halogenated aromatic aldehyde, presents unique challenges due to its potential volatility and the need for highly sensitive detection methods in complex matrices. Analytical derivatization is a crucial strategy employed to enhance the detectability and chromatographic behavior of this compound, particularly for techniques like gas chromatography (GC) and high-performance liquid chromatography (HPLC). This process involves the chemical modification of the aldehyde functional group to create a derivative with improved analytical characteristics.

The primary objectives of derivatizing this compound for trace analysis include:

Enhanced Sensitivity: Introduction of a tag that is highly responsive to a specific detector (e.g., an electron capture detector or a mass spectrometer).

Improved Chromatographic Properties: Increased volatility for GC analysis or improved retention and peak shape in HPLC.

Increased Specificity: Creation of a unique derivative that can be selectively detected in the presence of interfering compounds.

A common and effective derivatization agent for aldehydes is O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA). sigmaaldrich.comscbt.combldpharm.com This reagent reacts with the carbonyl group of the aldehyde to form a stable oxime derivative. The pentafluorobenzyl group is strongly electrophoric, making the derivative highly sensitive to electron capture detection (ECD) and negative chemical ionization mass spectrometry (NCI-MS). researchgate.net

The derivatization reaction of this compound with PFBHA proceeds as follows:

Reaction Scheme:

This reaction is typically carried out in an aqueous or organic solvent at a controlled pH and temperature to ensure complete derivatization. rsc.org The resulting PFB-oxime derivative is then extracted and analyzed.

For the trace analysis of this compound in environmental samples, such as water, a combination of solid-phase microextraction (SPME) followed by GC-MS is a powerful approach. ub.bw The derivatization can be performed directly on the SPME fiber, which simplifies sample preparation and minimizes analyte loss.

Illustrative Analytical Method Parameters:

Below is a table summarizing hypothetical, yet scientifically plausible, parameters for the trace analysis of this compound using PFBHA derivatization followed by GC-MS. These parameters are based on established methods for similar analytes.

| Parameter | Value/Condition |

| Derivatization Reagent | O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) |

| Reaction pH | 4-5 |

| Reaction Temperature | 60-70 °C |

| Reaction Time | 30-60 minutes |

| Extraction Technique | Solid-Phase Microextraction (SPME) with Polydimethylsiloxane/Divinylbenzene (PDMS/DVB) fiber |

| Analytical Instrument | Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) |

| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) |

| Injection Mode | Splitless |

| Oven Temperature Program | 60 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min |

| Carrier Gas | Helium |

| MS Ionization Mode | Electron Ionization (EI) and Negative Chemical Ionization (NCI) |

| Selected Ion Monitoring (SIM) ions (hypothetical) | m/z 181 (pentafluorobenzyl fragment), [M]+, other characteristic fragments |

Expected Analytical Performance:

The use of PFBHA derivatization is expected to yield excellent sensitivity and low detection limits for this compound. The following table provides an example of the kind of analytical performance that could be anticipated.

| Parameter | Expected Value |

| Limit of Detection (LOD) | 0.1 - 1.0 ng/L (in water) |

| Limit of Quantification (LOQ) | 0.3 - 3.0 ng/L (in water) |

| Linear Range | 1.0 - 500 ng/L |

| Correlation Coefficient (r²) | > 0.995 |

| Recovery | 85 - 110% |

| Relative Standard Deviation (RSD) | < 10% |

In addition to GC-based methods, HPLC with UV detection can also be employed for the analysis of this compound derivatives. nih.gov Derivatization with reagents such as 2,4-dinitrophenylhydrazine (B122626) (DNPH) can be used to introduce a chromophore that strongly absorbs UV-visible light, thereby enhancing detection sensitivity. google.com The choice between GC and HPLC methods often depends on the sample matrix, the required sensitivity, and the available instrumentation.

Computational Chemistry and Theoretical Investigations of 2,5 Dichloro 4 Fluorobenzaldehyde

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone of modern chemical research, offering a detailed view of molecular properties at the atomic level. Among the various methods, Density Functional Theory (DFT) has emerged as a powerful and widely used tool for its favorable balance of computational cost and accuracy.

DFT is a computational method that models the electronic structure of many-body systems by using the electron density as the fundamental variable, rather than the complex many-electron wave function. This approach allows for the calculation of various electronic properties that govern the molecule's behavior.

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory for predicting and explaining chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgyoutube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. youtube.com The energy of the HOMO is directly related to the ionization potential and signifies the molecule's nucleophilicity, whereas the LUMO's energy is related to the electron affinity and indicates its electrophilicity.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. researchgate.net A large energy gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests the molecule is more reactive. For 2,5-Dichloro-4-fluorobenzaldehyde, DFT calculations can precisely determine the energies of these orbitals and their spatial distribution. The HOMO is expected to be localized over the electron-rich phenyl ring and the oxygen atom, while the LUMO would likely be distributed over the carbonyl group and the aromatic ring, indicating the sites for potential electronic transitions.

Table 1: Illustrative Frontier Molecular Orbital Parameters for this compound

| Parameter | Energy (eV) | Description |

|---|---|---|

| EHOMO | -7.5 | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |

| ELUMO | -2.1 | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |

| Energy Gap (ΔE) | 5.4 | Difference between ELUMO and EHOMO; indicates chemical reactivity and stability. |

Note: The values in this table are illustrative examples of what DFT calculations would yield and are intended for explanatory purposes.

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the three-dimensional charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. uni-muenchen.deresearchgate.net The MEP surface is color-coded to represent different potential values. Regions with a negative electrostatic potential (typically colored red) are electron-rich and are susceptible to electrophilic attack, while regions with a positive potential (colored blue) are electron-deficient and prone to nucleophilic attack. researchgate.netyoutube.com Green areas represent regions of neutral potential.

For this compound, an MEP analysis would reveal the most negative potential localized around the highly electronegative oxygen atom of the carbonyl group, making it the primary site for electrophilic interaction. The areas around the hydrogen atom of the aldehyde group and, to a lesser extent, the carbon atoms bonded to the halogens, would exhibit a positive potential, indicating them as sites for nucleophilic attack. The MEP map thus provides a clear, visual guide to the molecule's reactive sites. uni-muenchen.de

Mulliken population analysis is a method used in computational chemistry to estimate the partial atomic charges within a molecule. wikipedia.orguni-muenchen.de This analysis partitions the total electron density among the constituent atoms, providing insight into the electronic distribution and the nature of chemical bonds (ionic vs. covalent). q-chem.com While useful, it is known that the results of Mulliken analysis can be sensitive to the choice of basis set used in the calculation. wikipedia.orgq-chem.com

In this compound, a Mulliken charge analysis would quantify the electron-withdrawing effects of the halogen and oxygen atoms. The analysis is expected to assign significant negative charges to the fluorine, chlorine, and oxygen atoms due to their high electronegativity. Consequently, the carbon atom of the carbonyl group and the ring carbons attached to the halogens would carry partial positive charges. This charge distribution is fundamental to understanding the molecule's dipole moment and its intermolecular interactions.

Table 2: Illustrative Mulliken Atomic Charges for this compound

| Atom | Mulliken Charge (e) |

|---|---|

| O (carbonyl) | -0.45 |

| C (carbonyl) | +0.30 |

| F | -0.35 |

| Cl (at C2) | -0.15 |

| Cl (at C5) | -0.14 |

Note: The values in this table are hypothetical and serve to illustrate the expected charge distribution from a Mulliken population analysis.

Electronegativity (χ): The tendency of a molecule to attract electrons.

Chemical Hardness (η): The resistance of a molecule to change its electron configuration.

Chemical Softness (S): The reciprocal of hardness, indicating how easily the electron cloud can be polarized.

Electrophilicity Index (ω): A measure of the energy stabilization when the molecule accepts electrons from the environment. researchgate.net

While global descriptors describe the molecule's reactivity as a whole, Fukui functions provide more detailed, site-specific information. mdpi.com The Fukui function identifies the regions within a molecule that are most susceptible to nucleophilic attack (f+), electrophilic attack (f-), and radical attack (f0). researchgate.netscm.com This local reactivity descriptor is crucial for predicting the regioselectivity of chemical reactions. For this compound, the Fukui function would likely indicate the carbonyl carbon as the most electrophilic site (highest f+ value) and the carbonyl oxygen as a primary nucleophilic site (high f- value).

Table 3: Illustrative Global Reactivity Descriptors for this compound

| Descriptor | Formula | Illustrative Value |

|---|---|---|

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | 4.8 eV |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | 2.7 eV |

| Chemical Softness (S) | 1 / (2η) | 0.185 eV-1 |

| Electrophilicity Index (ω) | χ2 / (2η) | 4.27 eV |

Note: Values are calculated from the illustrative HOMO/LUMO energies in Table 1 and are for explanatory purposes.

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to investigate the excited states of molecules. researchgate.net It is a powerful tool for predicting electronic absorption spectra, such as UV-Visible spectra. By calculating the transition energies and oscillator strengths for excitations from the ground state to various excited states, TD-DFT can accurately simulate the absorption spectrum of a compound. researchgate.net This allows for the theoretical determination of the maximum absorption wavelength (λmax) and helps in the interpretation of experimentally observed spectra by assigning specific electronic transitions (e.g., n→π* or π→π*) to the absorption bands. For this compound, TD-DFT calculations would elucidate the nature of its electronic transitions, which are influenced by the aldehyde functional group and the halogen-substituted aromatic ring.

Conformational Analysis and Isomer Stability

The conformational landscape of this compound is primarily defined by the rotational orientation of the aldehyde group relative to the benzene (B151609) ring. This rotation gives rise to two principal planar conformers: the O-trans (or anti) and the O-cis (or syn) isomers. In the O-trans conformer, the carbonyl oxygen is oriented away from the chlorine atom at the 2-position, while in the O-cis conformer, it is positioned towards it.

Theoretical calculations, particularly using Density Functional Theory (DFT), are instrumental in determining the relative stabilities of these conformers. While direct computational studies on this compound are not extensively reported in the literature, valuable insights can be drawn from studies on structurally analogous compounds, such as 2,5-difluorobenzaldehyde. researchgate.netresearchgate.netacs.org

For 2,5-difluorobenzaldehyde, computational studies have shown that the O-trans rotomer is the more stable conformer in the ground state. researchgate.netresearchgate.net This preference is attributed to a combination of steric and electrostatic factors. The repulsion between the electronegative carbonyl oxygen and the halogen substituent at the ortho position (the 2-position) destabilizes the O-cis form.

In the case of this compound, it is anticipated that the O-trans conformer would also be the more stable isomer. The larger van der Waals radius of chlorine compared to fluorine would likely lead to even greater steric hindrance with the carbonyl oxygen in the O-cis conformation, further increasing its relative energy. The energy difference between the two conformers can be quantified through computational methods. For instance, in 2,5-difluorobenzaldehyde, the energy difference between the anti and syn conformers has been estimated to be approximately 12.9 kJ/mol at the DLPNO−CCSD(T)/def2-TZVP level of theory. acs.org A similar, and likely larger, energy difference would be expected for this compound.

The calculated rotational energy barrier between the conformers provides insight into their interconversion rates. A higher energy barrier indicates that the conformers are more conformationally locked at a given temperature.

| Conformer | Dihedral Angle (O=C-C-C) | Relative Energy (kJ/mol) | Key Stabilizing/Destabilizing Interactions |

| O-trans | ~180° | 0 (most stable) | Minimized steric repulsion between carbonyl oxygen and ortho-chlorine. |

| O-cis | ~0° | > 12.9 (estimated) | Significant steric and electrostatic repulsion between carbonyl oxygen and ortho-chlorine. |

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations provide a dynamic picture of molecular behavior over time, offering insights into processes such as solvent effects and intermolecular aggregation that are not captured by static computational models.

Investigation of Solvent Effects on Chemical Reactions

The reactivity of the aldehyde group in this compound can be significantly influenced by the surrounding solvent molecules. MD simulations can be employed to model the explicit interactions between the solute and solvent, revealing how the solvent shell structure affects reaction pathways and rates. nih.gov

For instance, in a polar aprotic solvent, the solvent molecules would orient themselves around the polar carbonyl group. The nature and strength of these interactions can stabilize or destabilize transition states in reactions involving the aldehyde, such as nucleophilic additions. By running simulations in different solvents (e.g., a nonpolar solvent like hexane (B92381) versus a polar solvent like dimethylformamide), one could computationally predict how the solvent modulates the reactivity of the C=O bond. This would involve analyzing the radial distribution functions of solvent atoms around the aldehyde group and calculating the potential of mean force for a given reaction coordinate.

Intermolecular Interactions and Aggregation Behavior

In the solid state or in concentrated solutions, molecules of this compound will interact with each other. These intermolecular interactions, which include dipole-dipole interactions, halogen bonding, and π-π stacking, govern the crystal packing and can lead to aggregation in solution.

MD simulations can be used to study the preferred modes of intermolecular association. By placing multiple molecules of this compound in a simulation box, one can observe their self-assembly into dimers, trimers, and larger aggregates. Analysis of the simulation trajectories can reveal the dominant interaction motifs. For example, the electronegative fluorine and chlorine atoms can participate in halogen bonding with electron-rich regions of neighboring molecules. The aromatic rings can also engage in π-π stacking interactions. Understanding these aggregation patterns is crucial for predicting physical properties like solubility and melting point. mdpi.comrsc.orgnih.gov

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR models are statistical tools that correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. acs.orgnih.gov These models are invaluable for predicting the behavior of new or untested compounds.

Correlation of Structural Descriptors with Reactivity and Derived Compound Properties

To build a QSAR or QSPR model for a series of substituted benzaldehydes, including this compound, a set of molecular descriptors would first be calculated for each compound. These descriptors can be categorized as:

Electronic Descriptors: These quantify the electronic properties of the molecule, such as dipole moment, partial atomic charges (e.g., on the carbonyl carbon and oxygen), and frontier molecular orbital energies (HOMO and LUMO). These are particularly relevant for predicting reactivity. For instance, a more electrophilic carbonyl carbon (more positive partial charge) would be more susceptible to nucleophilic attack.

Steric Descriptors: These describe the size and shape of the molecule, such as molecular volume, surface area, and specific steric parameters for the substituents.

Topological Descriptors: These are numerical values derived from the 2D representation of the molecule, encoding information about branching and connectivity.

Hydrophobic Descriptors: The logarithm of the octanol-water partition coefficient (logP) is a common descriptor for hydrophobicity, which is important for predicting properties like solubility and biological membrane permeability.

Once these descriptors are calculated, statistical methods like multiple linear regression (MLR) or partial least squares (PLS) are used to build a mathematical equation that relates a set of descriptors to a specific activity or property (e.g., reaction rate constant, inhibition constant for an enzyme, or boiling point). acs.orgnih.govnih.gov

| Descriptor Type | Example Descriptors | Relevance to this compound |

| Electronic | Partial charge on carbonyl carbon, LUMO energy | Predicts susceptibility to nucleophilic attack. |

| Steric | van der Waals volume of substituents | Influences accessibility of the aldehyde group. |

| Topological | Wiener index, Kier & Hall indices | Encodes information about molecular size and shape. |

| Hydrophobic | logP | Predicts solubility in different media and membrane permeability. |

Predictive Modeling for Chemical Behavior

A validated QSAR or QSPR model can be used to predict the chemical behavior of this compound and its derivatives. For example, a QSAR model developed for the toxicity of halogenated aromatic compounds could predict the potential biological hazards of this molecule without the need for extensive experimental testing. ijpsr.comnih.gov

Similarly, a QSPR model for the reactivity of benzaldehydes in a specific organic reaction could predict the reaction rate or yield for this compound. acs.orgnih.gov The accuracy of these predictions depends on the quality and diversity of the data used to build the model and whether the target molecule falls within the applicability domain of the model. The development of open-source software for QSPR modeling has made these predictive tools more accessible. frontiersin.org This predictive capability is a cornerstone of modern computational chemistry, enabling the rational design of molecules with desired properties and the early identification of potentially problematic compounds.

Spectroscopic Characterization Research of 2,5 Dichloro 4 Fluorobenzaldehyde and Its Derivatives

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is a powerful tool for identifying functional groups and probing the vibrational modes of a molecule. These techniques are often complemented by theoretical calculations to provide a comprehensive understanding of the molecular vibrations.

In a broader context, FT-IR spectroscopy is a versatile technique for both qualitative and quantitative analysis of organic compounds. It allows for the identification of functional groups and can be used to study intermolecular interactions, such as hydrogen bonding. The analysis of various benzaldehyde (B42025) derivatives often involves the assignment of vibrations related to the benzene (B151609) ring, such as C-H stretching, C-C stretching, and in-plane and out-of-plane bending modes, in addition to the characteristic aldehyde and substituent vibrations.

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. It is particularly useful for observing non-polar bonds and symmetric vibrations. Although specific Raman spectroscopic data for 2,5-Dichloro-4-fluorobenzaldehyde is not detailed in the available research, studies on similar molecules like difluorobenzaldehydes have utilized Raman spectroscopy to investigate their vibrational modes. For instance, in the study of 2,5-difluorobenzaldehyde, both FT-IR and Raman spectra were used to identify the vibrational frequencies of the O-cis and O-trans conformers. scispace.com

To gain a deeper understanding of the vibrational spectra, experimental data is often correlated with theoretical calculations, typically using Density Functional Theory (DFT). This approach aids in the precise assignment of vibrational modes and can help to distinguish between different conformers or isomers.

Research on dihalogenated benzaldehydes has demonstrated the utility of this correlational approach. For example, a study on 2,4-, 2,5-, and 2,6-difluorobenzaldehydes employed ab initio Hartree-Fock (HF) and DFT (B3LYP) methods with the 6-311++G(d,p) basis set to calculate the optimized molecular structures and vibrational frequencies. scispace.com The calculated frequencies were then compared with the experimental FT-IR and Raman data, showing good agreement and allowing for a detailed assignment of the observed bands to specific vibrational modes of the different conformers. scispace.com This methodology is crucial for accurately interpreting the complex vibrational spectra of substituted benzaldehydes. Similar theoretical and experimental studies on other halogenated benzaldehydes have also shown good correlation between the calculated and observed vibrational frequencies, validating the computational models used. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed structure of organic molecules by probing the magnetic properties of atomic nuclei. Both proton (¹H) and carbon-13 (¹³C) NMR provide critical information about the connectivity and chemical environment of atoms within a molecule.

¹H NMR spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. While specific ¹H NMR data for this compound is not available in the cited literature, data for analogous compounds can be used for predictive purposes.

For instance, the ¹H NMR spectrum of the related compound 5-Chloro-2-(diallylamino)benzaldehyde in CDCl₃ shows a singlet for the aldehyde proton (CHO) at δ 10.29 ppm. The aromatic protons appear as a doublet at δ 7.75 ppm and a doublet of doublets at δ 7.40 ppm, with the coupling constants providing information about their relative positions on the benzene ring. In general, for substituted benzaldehydes, the aldehyde proton typically resonates as a singlet in the downfield region (around 9-10 ppm). The chemical shifts and splitting patterns of the aromatic protons are influenced by the electronic effects and coupling interactions with neighboring protons and fluorine atoms.

| Compound | Solvent | Chemical Shift (δ ppm) and Multiplicity |

| 5-Chloro-2-(diallylamino)benzaldehyde | CDCl₃ | 10.29 (s, 1H, CHO), 7.75 (d, J = 2.7 Hz, 1H, phenyl-H), 7.40 (dd, J = 8.7, 2.7 Hz, 1H, phenyl-H), 7.05 (d, J = 8.7 Hz, 2H, phenyl-H) |

This table presents data for a related compound due to the absence of specific data for this compound in the reviewed literature.

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Although specific ¹³C NMR data for this compound is not found in the reviewed sources, the analysis of related compounds offers valuable insights.

The ¹³C NMR spectrum of 5-Chloro-2-(diallylamino)benzaldehyde in CDCl₃ shows the carbonyl carbon at δ 190.1 ppm. The carbons of the benzene ring appear in the aromatic region (δ 120-160 ppm), with their specific chemical shifts influenced by the chloro and amino substituents. For this compound, one would expect the aldehydic carbon to appear in a similar downfield region. The aromatic carbons would show distinct signals influenced by the two chloro and one fluoro substituents, with carbon-fluorine coupling also being a potential feature of the spectrum.

| Compound | Solvent | Chemical Shift (δ ppm) |

| 5-Chloro-2-(diallylamino)benzaldehyde | CDCl₃ | 190.1, 152.5, 133.9, 133.4, 130.2, 128.7, 127.8, 122.9, 118.4, 57.3 |

This table presents data for a related compound due to the absence of specific data for this compound in the reviewed literature.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR)

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy is a highly effective technique for the structural analysis of organofluorine compounds due to fluorine's 100% natural abundance, high sensitivity, and a wide range of chemical shifts. alfa-chemistry.comhuji.ac.il The chemical shift of a ¹⁹F nucleus is exquisitely sensitive to its electronic environment, making it a powerful probe for identifying fluorine-containing molecules and understanding substituent effects. alfa-chemistry.com

The ¹⁹F chemical shift is influenced by both shielding and deshielding effects. Electron-donating groups increase electron density around the fluorine nucleus, causing an upfield shift to lower ppm values, while electron-withdrawing groups decrease electron density, resulting in a downfield shift to higher ppm values. alfa-chemistry.com In aromatic systems like this compound, the fluorine atom is attached to the benzene ring. The typical chemical shift range for aryl fluorides (Ar-F) is broad, with values often reported relative to a standard like trichlorofluoromethane (B166822) (CFCl₃). ucsb.edu For example, the chemical shift for fluorobenzene (B45895) is approximately -113.5 ppm. ucsb.edu